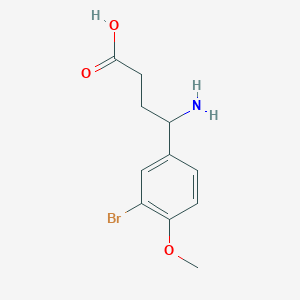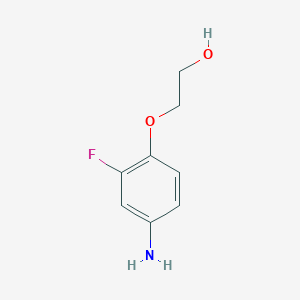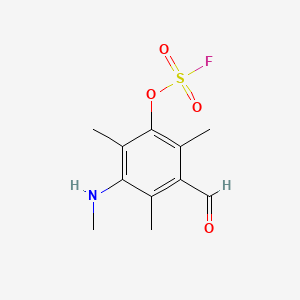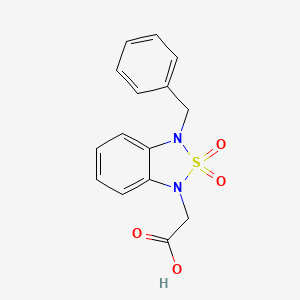![molecular formula C13H16ClFN2O B13546760 2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C13H15FN2O·HCl. It is a derivative of benzonitrile, featuring a fluorine atom at the second position and a hydroxy(piperidin-3-yl)methyl group at the fifth position. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.
Substitution Reaction: The hydroxy(piperidin-3-yl)methyl group is introduced through a substitution reaction, where the piperidine ring is attached to the benzonitrile core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the substitution and hydrochloride formation reactions.
Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-[oxo(piperidin-3-yl)methyl]benzonitrile.
Reduction: Formation of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxy(piperidin-3-yl)methyl group may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-5-[hydroxy(piperidin-4-yl)methyl]benzonitrile hydrochloride
- 2-chloro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride
- 2-fluoro-5-[hydroxy(morpholin-3-yl)methyl]benzonitrile hydrochloride
Uniqueness
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is unique due to the specific positioning of the fluorine atom and the hydroxy(piperidin-3-yl)methyl group. This configuration can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H16ClFN2O |
|---|---|
Poids moléculaire |
270.73 g/mol |
Nom IUPAC |
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-3-9(6-11(12)7-15)13(17)10-2-1-5-16-8-10;/h3-4,6,10,13,16-17H,1-2,5,8H2;1H |
Clé InChI |
NGHGMFYARDPODP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(C2=CC(=C(C=C2)F)C#N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)





![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
